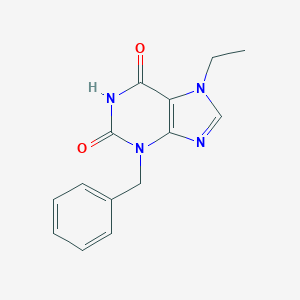
3,4-ジメチルフェニルヒドラジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Dimethylphenylhydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
3,4-Dimethylphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethylphenylhydrazine hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it should be stored under an inert atmosphere and at room temperature .
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 3,4-dimethylphenylhydrazine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is usually carried out at room temperature with stirring to ensure complete precipitation of the product .
Industrial Production Methods
In industrial settings, the production of 3,4-dimethylphenylhydrazine hydrochloride may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady production rate .
化学反応の分析
Types of Reactions
3,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenylhydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
類似化合物との比較
Similar Compounds
- 2,3-Dimethylphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- 3,5-Dimethylphenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
3,4-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
60481-51-8 |
|---|---|
分子式 |
C8H13ClN2 |
分子量 |
172.65 g/mol |
IUPAC名 |
(3,4-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H |
InChIキー |
YYMIOVAEQIEPET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NN)C.Cl |
正規SMILES |
[H+].CC1=C(C=C(C=C1)NN)C.[Cl-] |
Key on ui other cas no. |
60481-51-8 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dimethylphenylhydrazine hydrochloride in the synthesis of Eltrombopag Olamine?
A1: 3,4-Dimethylphenylhydrazine hydrochloride acts as a crucial building block in the synthesis of Eltrombopag Olamine. It reacts with ethyl acetoacetate through a dehydration condensation reaction to form the intermediate 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one []. This intermediate then undergoes further reactions to ultimately yield the final product, Eltrombopag Olamine.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















